molecular formula C11H14N2O3 B1419085 ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 802541-13-5

ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B1419085
CAS No.: 802541-13-5
M. Wt: 222.24 g/mol
InChI Key: CYKSYDSDCBBLQG-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by its ethyl ester group at the 3-position, a methyl group at the 1-position, and a ketone group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1H-indazole-3-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 1-methyl-1H-indazole-3-carboxylate.

    Reduction and Cyclization: The ester is then subjected to reduction and cyclization reactions. For instance, reduction with sodium borohydride followed by cyclization using a dehydrating agent like phosphorus oxychloride can yield the desired tetrahydroindazole structure.

    Oxidation: Finally, selective oxidation of the 7-position using an oxidizing agent such as potassium permanganate or chromium trioxide introduces the ketone group, resulting in ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for scale. Continuous flow reactors and automated systems may be used to ensure consistent quality and yield. Catalysts and reagents are chosen for their efficiency and cost-effectiveness, and purification steps such as recrystallization or chromatography are employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation at the 1-methyl group to form carboxylic acids or aldehydes.

    Reduction: The ketone group at the 7-position can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other esters through transesterification reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acid Catalysts: Sulfuric acid for esterification.

    Dehydrating Agents: Phosphorus oxychloride for cyclization.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various esters and carboxylic acids.

Scientific Research Applications

Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex indazole derivatives.

    Biological Studies: Its derivatives are studied for their interactions with biological targets, such as enzymes and receptors, to understand their mechanism of action.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target. Generally, the indazole core can mimic natural substrates or inhibitors, leading to competitive inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

    Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Lacks the ketone group at the 7-position.

    1-Methyl-7-hydroxy-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Contains a hydroxyl group instead of a ketone at the 7-position.

Uniqueness

Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to the presence of both the ethyl ester and the ketone group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

ethyl 1-methyl-7-oxo-5,6-dihydro-4H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-16-11(15)9-7-5-4-6-8(14)10(7)13(2)12-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKSYDSDCBBLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657997
Record name Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802541-13-5
Record name Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 g (0.125 mol) of ethyl (3-ethoxy-2-oxocyclohex-3-en-1-yl)(oxo)acetate were dissolved in 150 mL of glacial acetic acid and 6.5 mL of methylhydrazine were added. The mixture was stirred at room temperature for 6 hours. The solvent was then evaporated and the crude redissolved with water, the solution made basic with 30% NH4OH and extracted with chloroform. The organic layer was then dried over Na2SO4 and concentrated. The residue was chromatographed on a silica gel column (eluant: chloroform) and crystallized from a mixture n-hexane/diethyl ether (TLC chloroform; 63% yield as a white solid).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
6.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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